Evidence Gap 1: TXA2 Receptor Binding Affinity — Class-Level Inference Without Target-Compound-Specific Data
Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is structurally embedded within the Markush formula of US4866076 and EP0300725A1, which broadly claim sulphonamide-containing tetrahydroisoquinolinyl compounds as TXA2 receptor antagonists [1]. However, this specific compound lacks a disclosed IC50 or Ki value for the TXA2 receptor in any publicly available binding assay. For class-level reference, structurally related N-substituted benzenesulfonamido THIQ derivatives have demonstrated TXA2 receptor antagonism, with representative compounds achieving IC50 values of 1,400 nM in [3H]SQ 29,548 displacement assays on human platelets [2] and 2,760 nM in functional antagonist assays on human TXA2 receptor α expressed in HEK293 cells [3]. The well-characterized clinical-stage TXA2 antagonist BM 13.177 (4-[2-(benzenesulfonamido)-ethyl]phenoxyacetic acid), which contains the same benzenesulfonamido pharmacophore, selectively inhibited U-46619-induced platelet aggregation at 0.1–100 μM and demonstrated in vivo efficacy in canine myocardial ischemia models at 5 mg/kg [4]. Without direct binding data for the target compound, its TXA2 receptor affinity relative to these comparators cannot be quantified.
| Evidence Dimension | TXA2 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Representative class compounds: IC50 = 1,400 nM (human platelet [3H]SQ 29,548 displacement); IC50 = 2,760 nM (TXA2 receptor α, HEK293 functional assay); BM 13.177: concentration-dependent inhibition of platelet aggregation at 0.1–100 μM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | [3H]SQ 29,548 displacement on human platelets; I-BOP-induced functional antagonism in QBI-HEK293A cells; U-46619-induced guinea pig platelet aggregation |
Why This Matters
Procurement decisions for TXA2 antagonist screening cannot be based on potency differentiation for this compound; it may serve as a scaffold-hopping starting point, but its affinity relative to better-characterized analogues such as BM 13.177 or SK&F 88046 is unknown.
- [1] Gribble, A. D. Biologically active compounds. US Patent US4866076, September 12, 1989; Tetrahydroisoquinolin-2-yl derivatives as thromboxane A2 antagonists. EP 0300725 A1, 1989. View Source
- [2] BindingDB BDBM50407973, CHEMBL2111862. TXA2 receptor antagonism measured by displacement of [3H]SQ 29,548 from PGH-2/TXA-2 receptor on human platelets. IC50 = 1.40E+3 nM. View Source
- [3] BindingDB BDBM50026749, CHEMBL3354617. Antagonist activity against human thromboxane A2 receptor alpha expressed in QBI-HEK293A cells. IC50 = 2.76E+3 nM. View Source
- [4] BM 13.177, a selective blocker of platelet and vessel wall thromboxane receptors, is active in man. Lancet 1985; Antiarrhythmic effects of the thromboxane antagonist BM 13.177. PubMed. View Source
